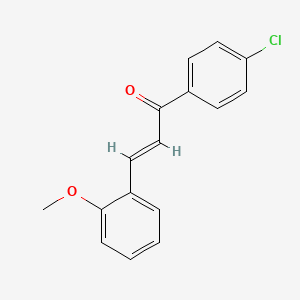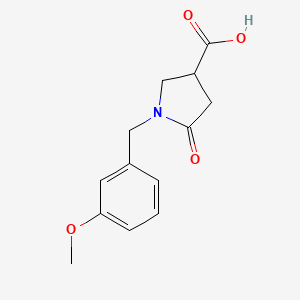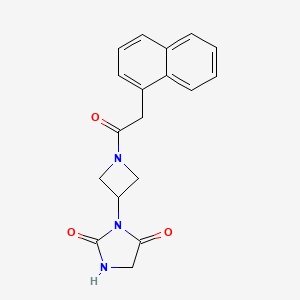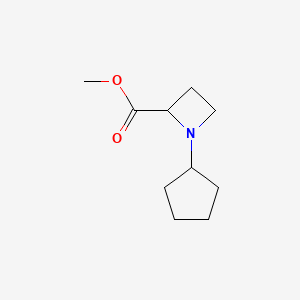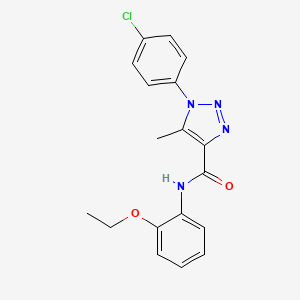
4-(溴甲基)哒嗪氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)pyridazine hydrobromide is an organic compound that belongs to the class of substituted pyridazines. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology. The compound is known for its reactivity due to the presence of the bromomethyl group, which makes it a valuable intermediate in organic synthesis.
科学研究应用
4-(Bromomethyl)pyridazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that this compound is a substituted pyridine , which suggests it may interact with biological targets that have affinity for pyridine derivatives.
Mode of Action
It is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . This suggests that it may act as a brominating agent, introducing a bromine atom into other molecules during chemical reactions.
Action Environment
It is known that the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
4-(Bromomethyl)pyridazine hydrobromide plays a significant role in biochemical reactions, particularly in the formation of diamines when it reacts with compounds like 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the bromomethyl group, which can act as a reactive site for nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures.
Cellular Effects
The effects of 4-(Bromomethyl)pyridazine hydrobromide on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that 4-(Bromomethyl)pyridazine hydrobromide can modulate the activity of specific signaling proteins, leading to changes in cellular responses. Additionally, its impact on gene expression can result in the upregulation or downregulation of target genes, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-(Bromomethyl)pyridazine hydrobromide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. The bromomethyl group in the compound can form covalent bonds with nucleophilic sites on these biomolecules, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)pyridazine hydrobromide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to 4-(Bromomethyl)pyridazine hydrobromide in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)pyridazine hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the threshold effects and toxicology of 4-(Bromomethyl)pyridazine hydrobromide is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
4-(Bromomethyl)pyridazine hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its interaction with specific enzymes can result in the formation of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of 4-(Bromomethyl)pyridazine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and potential effects on target tissues .
Subcellular Localization
4-(Bromomethyl)pyridazine hydrobromide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)pyridazine hydrobromide typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromomethyl compounds under controlled conditions. For instance, a mixture of pyridazine, hydrobromic acid, and a bromomethylating agent is heated under reflux to facilitate the bromination process .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)pyridazine hydrobromide often involves large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-(Bromomethyl)pyridazine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with 4-(Bromomethyl)pyridazine hydrobromide include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction conditions .
Major Products Formed
The major products formed from reactions involving 4-(Bromomethyl)pyridazine hydrobromide depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield pyridazine derivatives with amine groups, while oxidation reactions can produce pyridazine derivatives with oxidized bromomethyl groups .
相似化合物的比较
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
4-(Bromomethyl)pyridazine hydrobromide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of pyridazine derivatives. Its reactivity and versatility make it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
4-(bromomethyl)pyridazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXLNUIWSFULRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
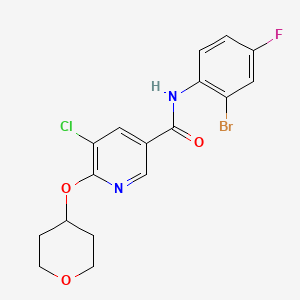
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)
![2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2516025.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)
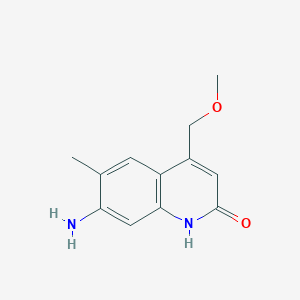
![N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2516029.png)

